An In-Depth Technical Guide to the Discovery and Isolation of 1α,24,25-Trihydroxyvitamin D2
An In-Depth Technical Guide to the Discovery and Isolation of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Its discovery has been pivotal in understanding the intricate metabolic pathways of vitamin D analogs and their potential therapeutic applications. This guide provides a comprehensive overview of the discovery, isolation, and characterization of 1α,24,25-(OH)₃D₂, including detailed experimental protocols and a summary of its biological activities.
Vitamin D, in its various forms, plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation[1]. The two primary forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). These prohormones undergo sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D (25(OH)D) and subsequently in the kidneys and other tissues to yield the active hormone 1α,25-dihydroxyvitamin D (1α,25(OH)₂D)[1]. The metabolic fate of these active hormones involves further hydroxylation, including at the C-24 position, leading to the formation of metabolites like 1α,24,25-(OH)₃D₂. Understanding the properties and biological activity of these metabolites is essential for the development of novel vitamin D-based therapeutics with improved efficacy and reduced side effects, such as hypercalcemia.
Discovery and Biosynthesis
The existence of 1α,24,25-trihydroxyvitamin D2 was first established through in vitro studies of 1,25-dihydroxyvitamin D2 metabolism. Researchers demonstrated that isolated rat kidneys perfused with 1,25-(OH)₂D₂ produced several more polar metabolites[2]. Through a combination of lipid extraction and high-performance liquid chromatography (HPLC), three new metabolites were isolated and identified. One of these was confirmed to be 1α,24,25-trihydroxyvitamin D2 through ultraviolet (UV) absorption spectrophotometry, mass spectrometry, and specific chemical reactions[2].
Further studies revealed that the enzyme responsible for this C-24 hydroxylation is the 25-hydroxyvitamin D-24-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP24A1 gene[3]. This enzyme plays a critical role in the catabolism of active vitamin D hormones, thereby regulating their circulating levels and biological activity. The biosynthesis of 1α,24,25-(OH)₃D₂ is a key step in the inactivation pathway of 1α,25-(OH)₂D₂. In this pathway, 1α,25-(OH)₂D₂ is first hydroxylated at the C-24 position to form 1α,24,25-(OH)₃D₂. This metabolite can then be further hydroxylated at C-26 and C-28, leading to the formation of tetrahydroxylated derivatives[2].
Isolation and Purification
The isolation of 1α,24,25-(OH)₃D₂ from biological matrices or synthetic reaction mixtures typically involves a multi-step process combining extraction and chromatographic techniques.
Sample Preparation and Extraction
For the extraction of 1α,24,25-(OH)₃D₂ from biological samples such as serum, plasma, or cell culture media, a liquid-liquid extraction or solid-phase extraction (SPE) is commonly employed.
Liquid-Liquid Extraction Protocol:
-
To 1 mL of serum or plasma, add a deuterated internal standard to allow for quantification.
-
Precipitate proteins by adding 2 mL of acetonitrile. Vortex thoroughly and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with a nonpolar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., serum diluted with a buffer) onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.
-
Elute the vitamin D metabolites with a less polar solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute for further analysis[4][5].
High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is the most common technique for the purification of 1α,24,25-(OH)₃D₂. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.
Reversed-Phase HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often used. For example, a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Injection Volume: 100 µL of the reconstituted extract.
The fractions corresponding to the peak of 1α,24,25-(OH)₃D₂ are collected for further characterization.
Structural Elucidation
The definitive identification of 1α,24,25-(OH)₃D₂ requires a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of vitamin D metabolites[6][7][8][9]. For structural confirmation, high-resolution mass spectrometry can provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the structure of the molecule.
LC-MS/MS Parameters (Example):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard.
-
Collision Energy: Optimized for the specific MRM transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of novel compounds. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
NMR Data Acquisition Parameters (General):
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Acquisition of a carbon spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the molecular structure.
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Biological Activity and Signaling Pathway
1α,24,25-(OH)₃D₂ is generally considered to be a catabolite of 1α,25-(OH)₂D₂, with reduced biological activity compared to its parent compound. However, it still retains some affinity for the vitamin D receptor (VDR) and can elicit biological responses.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of vitamin D metabolites are primarily mediated through their binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor[10]. The binding affinity of 1α,24,25-(OH)₃D₂ for the VDR is typically lower than that of 1α,25-(OH)₂D₃. This can be quantified using a competitive binding assay.
VDR Competitive Binding Assay Protocol:
-
Receptor Preparation: Prepare a source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR.
-
Assay Incubation: In a multi-well plate, incubate the VDR preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-1α,25-(OH)₂D₃) and varying concentrations of the unlabeled competitor (1α,24,25-(OH)₃D₂).
-
Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value[6][11].
Signaling Pathway
Upon binding to the VDR, 1α,24,25-(OH)₃D₂ can initiate the canonical vitamin D signaling pathway. The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[10]. This can lead to a variety of cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.
In Vitro Bioassays
The biological activity of 1α,24,25-(OH)₃D₂ can be assessed using various in vitro assays, such as cell differentiation and transcriptional activation assays.
Cell Differentiation Assay (HL-60 Cells) Protocol:
-
Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in an appropriate medium.
-
Treatment: Treat the cells with varying concentrations of 1α,24,25-(OH)₃D₂ for a specified period (e.g., 72-96 hours).
-
Assessment of Differentiation: Evaluate cellular differentiation by monitoring markers such as the expression of cell surface antigens (e.g., CD11b and CD14) by flow cytometry, or by functional assays like the nitroblue tetrazolium (NBT) reduction assay, which measures the production of superoxide (B77818) by differentiated phagocytic cells[8][12][13].
Transcriptional Activation Assay Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter.
-
Treatment: Treat the transfected cells with different concentrations of 1α,24,25-(OH)₃D₂.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The increase in luciferase activity reflects the transcriptional activation potential of the compound[14][15][16].
Quantitative Data
The following tables summarize key quantitative data for 1α,24,25-trihydroxyvitamin D2 and related compounds.
Table 1: Physicochemical Properties
| Property | 1α,25-Dihydroxyvitamin D2 | 1α,24,25-Trihydroxyvitamin D2 (Predicted) | Vitamin D3 |
| Molecular Formula | C₂₈H₄₄O₃ | C₂₈H₄₄O₄ | C₂₇H₄₄O |
| Molecular Weight | 428.6 g/mol [7] | 444.6 g/mol | 384.6 g/mol [17] |
| LogP (Predicted) | ~5.5 | ~4.5 | ~8.8[12] |
| Water Solubility (Predicted) | Low | Low | 0.02 µg/mL[12] |
Table 2: Biological Activity
| Compound | VDR Binding Affinity (Relative to 1α,25-(OH)₂D₃) | Cell Differentiation (HL-60) | In Vivo Calcemic Activity |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100% | +++ | +++ |
| 1α,25-Dihydroxyvitamin D2 | ~100%[18] | +++ | +++ |
| 1α,24,25-Trihydroxyvitamin D3 | 60% relative activity in curing rickets compared to vitamin D3 | Lower than 1α,25-(OH)₂D₃ | Lower than 1α,25-(OH)₂D₃[11] |
| 1α,24,25-Trihydroxyvitamin D2 | Lower than 1α,25-(OH)₂D₂ | Lower than 1α,25-(OH)₂D₂ | Lower than 1α,25-(OH)₂D₂ |
| 24-epi-1α,25-dihydroxyvitamin D2 | ~33% of 1,25(OH)2D3 | Less active than 1α,25-(OH)₂D₃[18] | Lower than 1α,25-(OH)₂D₂ |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Vitamin D2 to 1α,24,25-(OH)₃D₂ and its subsequent genomic signaling.
Experimental Workflow
Caption: General experimental workflow for the isolation and analysis of 1α,24,25-(OH)₃D₂.
References
- 1. Chemical and physical properties of vitamin D | PPSX [slideshare.net]
- 2. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1α,25-Dihydroxyvitamin D3: Synthesis and Structure–Function Study [mdpi.com]
- 5. researchmap.jp [researchmap.jp]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of Double Point Modified Analogues of 1,25-Dihydroxyvitamin D2 as Potential Anti-Leukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
